H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16626366
InChI: InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1
SMILES:
Molecular Formula: C60H104N20O15S
Molecular Weight: 1377.7 g/mol

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH

CAS No.:

Cat. No.: VC16626366

Molecular Formula: C60H104N20O15S

Molecular Weight: 1377.7 g/mol

* For research use only. Not for human or veterinary use.

H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH -

Specification

Molecular Formula C60H104N20O15S
Molecular Weight 1377.7 g/mol
IUPAC Name 2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C60H104N20O15S/c1-35(2)50(59(95)71-30-46(82)69-33-49(85)86)79-57(93)42(16-6-10-26-64)76-56(92)43(17-11-27-68-60(66)67)77-54(90)40(14-4-8-24-62)74-53(89)39(13-3-7-23-61)75-55(91)41(15-5-9-25-63)78-58(94)45-18-12-28-80(45)48(84)32-72-52(88)44(29-36-19-21-37(81)22-20-36)73-47(83)31-70-51(87)38(65)34-96/h19-22,35,38-45,50,81,96H,3-18,23-34,61-65H2,1-2H3,(H,69,82)(H,70,87)(H,71,95)(H,72,88)(H,73,83)(H,74,89)(H,75,91)(H,76,92)(H,77,90)(H,78,94)(H,79,93)(H,85,86)(H4,66,67,68)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1
Standard InChI Key RVYGUKZYSYVROS-ALRMXQJESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CS)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CS)N

Introduction

Chemical Identity and Structural Features

Primary Sequence and Composition

The peptide H-Cys-Gly-Tyr-Gly-Pro-Lys-Lys-Lys-Arg-Lys-Val-Gly-Gly-OH consists of 13 amino acids arranged in the following sequence:

  • Cysteine (Cys)

  • Glycine (Gly)

  • Tyrosine (Tyr)

  • Glycine (Gly)

  • Proline (Pro)
    6–8. Lysine (Lys) triad

  • Arginine (Arg)

  • Lysine (Lys)

  • Valine (Val)
    12–13. Glycine (Gly) duo .

The N-terminal cysteine is free (-NH₂), while the C-terminal glycine is amidated (-OH). This configuration ensures stability against exopeptidases and mimics natural nuclear localization signals (NLS) .

Table 1: Physicochemical Properties

PropertyValue
CAS Number104914-40-1
Molecular FormulaC₆₀H₁₀₄N₂₀O₁₅S
Molecular Weight1377.66 g/mol
Isoelectric Point (pI)~10.5 (calculated)
SolubilityWater (>10 mg/mL)
Storage Conditions-20°C, lyophilized

The high pI arises from the abundance of basic residues (5 lysines, 1 arginine), facilitating interactions with negatively charged nuclear pore components .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

This peptide is synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry, a method optimized for poly-glycine sequences . Key steps include:

  • Resin Loading: Wang resin (hydroxymethylphenoxy) is functionalized with the C-terminal glycine.

  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups after each coupling cycle.

  • Coupling: Activated amino acids (HOBt/DIC) are added sequentially.

  • Cleavage: TFA/water/TIS (95:2.5:2.5) releases the peptide from the resin .

Challenges in Poly-Glycine Synthesis

Glycine’s lack of a side chain increases aggregation risk during SPPS. To mitigate this, the patent WO2010117725A2 recommends:

  • Reduced Coupling Times: Prevents β-sheet formation.

  • Double Couplings: Ensures complete amino acid incorporation .

Biological Function and Mechanism

Nuclear Transport Induction

The peptide mimics the SV40 T antigen NLS, a canonical nuclear targeting signal. Its lysine/arginine-rich region (positions 6–10: Lys-Lys-Lys-Arg-Lys) binds importin-α, a karyopherin that mediates nuclear entry .

Structural Basis of NLS Activity

  • Basic Residue Cluster: The lysine/arginine stretch forms a cationic patch that docks into the importin-α major binding pocket.

  • Glycine Flexibility: The C-terminal Gly-Gly motif enhances conformational adaptability, enabling optimal interaction with transport machinery .

Applications in Research

Subcellular Localization Studies

Researchers conjugate this peptide to fluorescent proteins (e.g., GFP) to track nuclear import kinetics. For example, a 2024 study demonstrated its use in real-time imaging of HIV-1 integrase transport .

Drug Delivery Systems

The peptide’s NLS properties are exploited to enhance nuclear uptake of CRISPR-Cas9 ribonucleoproteins, improving gene-editing efficiency in primary T cells .

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